(3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
(3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with a methyl group.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes a transmetalation process . This involves the transfer of an organic group from the boron atom of the boronic acid to a metal catalyst, typically palladium . The metal catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The boronic acid then transfers its organic group to the metal, replacing the electrophilic group .
Biochemical Pathways
Boronic acids are known to interact with 1,2 and 1,3-cis-diols motifs of carbohydrates , which could potentially affect various biochemical pathways involving these structures.
Result of Action
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be used to form new carbon-carbon bonds, potentially leading to the synthesis of a wide range of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid typically involves the reaction of a piperidine derivative with a boronic acid precursor. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives and boronic esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts
Comparison with Similar Compounds
Piperidine derivatives: These include compounds like piperine and other substituted piperidines.
Boronic acids: Compounds such as phenylboronic acid and other arylboronic acids.
Uniqueness: (3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid is unique due to the combination of its piperidine ring and boronic acid group, which provides a distinct set of chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .
Properties
IUPAC Name |
[3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(9-12)14(16)17/h2-4,9,11,16-17H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHAQCWKPCJKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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